molecular formula C5H11N B177740 N-methylbutan-2-imine CAS No. 10017-05-7

N-methylbutan-2-imine

Cat. No. B177740
CAS RN: 10017-05-7
M. Wt: 85.15 g/mol
InChI Key: SPEFTWCKOFCJBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-methylbutan-2-imine, also known as N,N-dimethyl-2-butanimine, is an organic compound that belongs to the imine family. It is a colorless liquid with a pungent odor and is commonly used in scientific research for its unique properties.

Mechanism Of Action

The mechanism of action of N-methylbutan-2-imine is not well understood. However, it is believed to act as a nucleophile in organic reactions. It can also form coordination complexes with metal ions, which makes it useful in coordination chemistry.

Biochemical And Physiological Effects

N-methylbutan-2-imine has not been extensively studied for its biochemical and physiological effects. However, it is known to be toxic and can cause irritation to the skin, eyes, and respiratory system. It is also a flammable liquid and should be handled with care.

Advantages And Limitations For Lab Experiments

One of the advantages of using N-methylbutan-2-imine in lab experiments is its unique properties, which make it useful in a wide range of organic reactions. It is also relatively easy to synthesize and purify. However, its toxicity and flammability make it a hazardous chemical to work with, which requires proper safety precautions.

Future Directions

There are several future directions for research on N-methylbutan-2-imine. One possible direction is to study its potential as a ligand in coordination chemistry. Another direction is to investigate its potential as a building block for the synthesis of complex organic molecules. Additionally, more research is needed to understand its mechanism of action and its potential applications in drug development and pharmaceuticals.
Conclusion:
In conclusion, N-methylbutan-2-imine is a versatile organic compound that is widely used in scientific research. It has unique properties that make it useful in a wide range of organic reactions and has potential applications in coordination chemistry, drug development, and pharmaceuticals. However, its toxicity and flammability require proper safety precautions when handling. Further research is needed to fully understand its mechanism of action and potential applications.

Synthesis Methods

N-methylbutan-2-imine can be synthesized by the reaction of N-methylbutan-2-amine with formaldehyde. The reaction takes place in the presence of an acid catalyst such as hydrochloric acid or sulfuric acid. The resulting product is then purified by distillation to obtain pure N-methylbutan-2-imine.

Scientific Research Applications

N-methylbutan-2-imine is widely used in scientific research as a reagent for the synthesis of various organic compounds. It is also used as a ligand in coordination chemistry and as a building block for the synthesis of complex organic molecules. N-methylbutan-2-imine is also used in the development of new drugs and pharmaceuticals.

properties

IUPAC Name

N-methylbutan-2-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11N/c1-4-5(2)6-3/h4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPEFTWCKOFCJBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=NC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11N
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00348550, DTXSID401297171
Record name (2E)-N-Methylbutan-2-imine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00348550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(1-Methylpropylidene)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401297171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

85.15 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methylbutan-2-imine

CAS RN

3332-09-0, 10017-05-7
Record name N-(1-Methylpropylidene)methanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3332-09-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2E)-N-Methylbutan-2-imine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00348550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(1-Methylpropylidene)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401297171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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